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(2-Ethenylundecyl)benzene

Cat. No.: B14408584
CAS No.: 86847-30-5
M. Wt: 258.4 g/mol
InChI Key: HUBPUHKZLBTPAT-UHFFFAOYSA-N
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Description

Contextualization of Alkyl- and Ethenyl-Substituted Aromatic Hydrocarbons

Alkyl- and ethenyl-substituted aromatic hydrocarbons are foundational structures in organic chemistry.

Alkylbenzenes : This class of compounds features one or more alkyl groups attached to a benzene (B151609) ring. wikipedia.org They are integral to numerous industrial applications. For instance, linear alkylbenzenes are key precursors in the production of biodegradable detergents. google.com The length and branching of the alkyl chain can significantly influence the physical properties of the molecule, such as its viscosity and boiling point. researchgate.net The synthesis of alkylbenzenes is often achieved through Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds with an aromatic ring. brainkart.com

Ethenyl-Substituted Aromatic Hydrocarbons (Styrenes) : Commonly known as styrenes, these compounds contain a vinyl group (-CH=CH2) attached to an aromatic ring. The vinyl group is a versatile functional handle for a variety of chemical transformations, most notably polymerization. Styrene (B11656) itself is the monomer for polystyrene, a widely used plastic. google.com Substituted styrenes are valuable building blocks in organic synthesis, participating in reactions such as cycloadditions and dimerizations. acs.org The synthesis of these compounds can be achieved through various methods, including the dehydrogenation of the corresponding ethylbenzenes.

Significance of the (2-Ethenylundecyl)benzene System in Organic Synthesis and Materials Science Research

The bifunctional nature of the this compound system, possessing both a long alkyl chain and a reactive ethenyl group, suggests potential utility in several research areas:

Organic Synthesis : The ethenyl group in this compound would be expected to undergo reactions typical of styrenes, such as electrophilic additions and polymerizations. The long undecyl chain introduces significant lipophilicity, which could be exploited in the synthesis of molecules designed to interact with nonpolar environments, such as cell membranes or organic media. The presence of both functionalities allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.

Materials Science : In materials science, the structure of this compound is reminiscent of monomers used in the creation of functional polymers. The ethenyl group can participate in polymerization reactions, while the long alkyl chain can influence the properties of the resulting polymer, such as its solubility, thermal characteristics, and morphology. For example, long alkyl chains are known to be incorporated into materials to enhance their solubility in organic solvents and to control the packing of molecules in the solid state. beilstein-journals.org This could be relevant for applications in organic electronics or specialized coatings.

Overview of Academic Inquiry Directions for Complex Substituted Benzene Derivatives

The study of complex substituted benzene derivatives is a vibrant area of chemical research, driven by the quest for new materials and molecules with tailored properties. innovations-report.com Key directions of inquiry include:

Programmed Synthesis : A major challenge in this field is the controlled synthesis of benzene rings with multiple, different substituents at specific positions. asianscientist.com Researchers are developing innovative, sequential methods to achieve this "programmed synthesis," which would allow for the creation of a vast number of new molecules with predictable structures and functions. innovations-report.com This level of control is crucial for understanding structure-property relationships and discovering novel functional materials. asianscientist.com

Functional Materials : Multi-substituted benzenes are at the heart of research into new functional materials. By carefully selecting the substituents, chemists can tune the electronic, optical, and physical properties of the resulting molecules. For example, strategically placed functional groups can alter the fluorescence of a molecule, opening up possibilities for applications in molecular electronics, nanotechnology, and bio-imaging. asianscientist.com

Supramolecular Chemistry : The interactions between substituted benzene derivatives are being explored to create complex, self-assembling systems. The nature and position of substituents on the benzene ring can dictate how molecules interact with each other, leading to the formation of ordered structures known as cocrystals. mdpi.com Understanding these interactions is key to designing new materials with desired crystal structures and properties.

Theoretical Studies : Computational chemistry plays a significant role in understanding the properties of substituted benzene derivatives. Theoretical studies can predict how different substituents will affect the electronic structure and reactivity of the benzene ring. chemrevlett.com For example, electron-donating groups are known to strengthen certain intermolecular interactions, while electron-withdrawing groups can weaken them. chemrevlett.com These theoretical insights guide the design of new experiments and the interpretation of their results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30 B14408584 (2-Ethenylundecyl)benzene CAS No. 86847-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86847-30-5

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

2-ethenylundecylbenzene

InChI

InChI=1S/C19H30/c1-3-5-6-7-8-9-11-14-18(4-2)17-19-15-12-10-13-16-19/h4,10,12-13,15-16,18H,2-3,5-9,11,14,17H2,1H3

InChI Key

HUBPUHKZLBTPAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC1=CC=CC=C1)C=C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethenylundecyl Benzene and Analogous Systems

Strategies for the Alkylation of Benzene (B151609) Ring Systems to Introduce the Undecyl Moiety

The introduction of a long alkyl chain, such as an undecyl group, onto a benzene ring is a foundational step in the synthesis of the target molecule. This is typically achieved through variations of the Friedel-Crafts alkylation or other catalyzed C-C bond-forming reactions.

Modified Friedel-Crafts Alkylation Techniques for Long-Chain Introduction

The classical Friedel-Crafts alkylation, developed by Charles Friedel and James Crafts in 1877, involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org However, the use of long-chain alkylating agents like undecyl halides presents challenges, including carbocation rearrangements and polyalkylation. vaia.com

To address these issues, modified Friedel-Crafts techniques have been developed. One approach involves using alkenes as the alkylating agent in the presence of a proton source, which can generate the carbocation for electrophilic aromatic substitution. masterorganicchemistry.com For instance, the alkylation of benzene with undecene can be catalyzed by boron trifluoride etherate. researchgate.net

Industrial processes often utilize solid acid catalysts, such as zeolites, to facilitate the alkylation of benzene with long-chain olefins. etsu.eduntnu.noresearchgate.net Zeolites offer advantages like higher selectivity and reusability. researchgate.net For example, Y-type zeolites have been shown to be effective catalysts for the alkylation of benzene with long-chain linear alcohols and olefins. ntnu.noresearchgate.net The reaction conditions, including temperature and the molar ratio of reactants to catalyst, are crucial for optimizing the yield. researchgate.net

A study on the alkylation of benzene with 1-dodecene (B91753) catalyzed by Fe-pillared montmorillonite (B579905) (Fe-PILC) demonstrated high conversion rates and selectivity for linear monoalkylbenzenes at 120°C. ut.ac.ir Another approach involves the use of ionic liquids as catalysts, which have shown excellent conversion rates for the alkylation of toluene (B28343) with long-chain alkenes. wiley.comacs.org

Alternative Alkylation Approaches and Catalyst Development

Beyond traditional Friedel-Crafts methods, other catalytic systems have been explored for the introduction of long alkyl chains. Grignard reagent-mediated alkylation offers an alternative, where phenylmagnesium bromide reacts with an undecyl bromide.

The development of novel catalysts is a key area of research. Superacidic catalysts, such as immobilized phosphotungstic acid, have demonstrated high catalytic activity in the liquid-phase alkylation of benzene with higher alkenes. researchgate.net Modified chloroaluminate ionic liquids have also been investigated for their catalytic properties in Friedel-Crafts alkylation with long-chain alkenes. wiley.com The use of various solid acid catalysts, including different types of zeolites, clays, and heteropolyacids, has been a significant focus in developing more environmentally friendly and efficient alkylation processes. ut.ac.ir

Methodologies for the Introduction of the Ethenyl Group onto Substituted Benzene Scaffolds

Once the undecylbenzene (B49552) scaffold is in place, the next critical step is the introduction of the ethenyl (vinyl) group at the desired position. This can be accomplished through several powerful C-C bond-forming reactions.

Vinyl Group Functionalization Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The Wittig reaction, discovered by Georg Wittig, is a widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orgnumberanalytics.com To synthesize (2-Ethenylundecyl)benzene, one could envision a pathway where a (2-formylundecyl)benzene is reacted with methylenetriphenylphosphorane. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. numberanalytics.com The choice of base and solvent is critical for the success of the Wittig reaction. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than phosphonium ylides. wikipedia.orgalfa-chemistry.com This reaction typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. tcichemicals.com The phosphonate reagent can be prepared via the Michaelis-Arbuzov reaction. alfa-chemistry.com A key advantage of the HWE reaction is the easy removal of the dialkylphosphate byproduct by aqueous extraction. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have revolutionized organic synthesis. eie.grrsc.orgacs.org Several of these reactions are applicable for introducing a vinyl group onto an aromatic ring.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. mdpi.comorganic-chemistry.orgsioc-journal.cn To synthesize a vinylarene, an aryl halide can be reacted with ethylene (B1197577) gas. nih.gov Advances in catalyst design, such as the use of palladacycles and specific phosphine (B1218219) ligands, have improved the efficiency and selectivity of the Heck reaction under milder conditions. organic-chemistry.orgnih.govorganic-chemistry.org

The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate. nih.govlibretexts.orgiitk.ac.in This method is known for its mild reaction conditions and high functional group tolerance. rsc.org To introduce a vinyl group, an appropriately substituted aryl halide could be coupled with a vinylboronic acid or a vinylboronate ester. nih.govfigshare.comresearchgate.net The synthesis of functionalized styrene (B11656) derivatives has been readily achieved using Suzuki cross-coupling with 2,4,6-trivinylcyclotriboroxane. nih.govfigshare.com

Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Kumada coupling (using Grignard reagents). eie.grnih.gov While effective, some of these methods have drawbacks such as the toxicity of the organometallic reagents. libretexts.org

Multi-Step Synthesis Design and Regioselectivity Control for this compound

The synthesis of a disubstituted benzene derivative like this compound requires careful planning to ensure the correct regiochemistry (the placement of substituents on the aromatic ring). The order of the reactions is critical, as the directing effects of the substituents already present on the ring will influence the position of subsequent substitutions. libretexts.orglibretexts.org

For this compound, the undecyl group is an ortho-, para-director. Therefore, if the undecyl group is introduced first, the subsequent functionalization to introduce the ethenyl group must be directed to the ortho position. This can be challenging as the para position is often favored due to less steric hindrance.

A plausible synthetic strategy would involve:

Friedel-Crafts acylation of benzene with undecanoyl chloride to form undecanoylbenzene. The acyl group is a meta-director. libretexts.orgyoutube.com

Introduction of a group at the meta position that can later be converted to a vinyl group. For example, a halogen could be introduced via electrophilic aromatic substitution.

Reduction of the acyl group to an undecyl group using methods like the Clemmensen or Wolff-Kishner reduction. This converts the meta-directing acyl group into an ortho-, para-directing alkyl group. youtube.com

Formation of the vinyl group from the previously introduced functional group. For instance, if a bromine atom was introduced, a transition metal-catalyzed cross-coupling reaction could be used to install the vinyl group.

Below is a table summarizing various synthetic reactions that could be employed in the synthesis of this compound and its analogues.

Reaction NameReactantsProduct TypeKey Features
Friedel-Crafts Alkylation Benzene, Undecyl Halide/AlkeneAlkylbenzeneLewis acid or solid acid catalyzed. Prone to rearrangements and polyalkylation.
Wittig Reaction Aldehyde/Ketone, Phosphonium YlideAlkeneForms C=C bond. Can be used to introduce the ethenyl group.
Horner-Wadsworth-Emmons Aldehyde/Ketone, Phosphonate CarbanionAlkeneOften gives high (E)-selectivity. Byproducts are easily removed.
Heck Reaction Aryl Halide, AlkeneSubstituted AlkenePalladium-catalyzed. Good for vinylation of aryl halides.
Suzuki-Miyaura Coupling Aryl Halide, Organoboron CompoundBiaryl or VinylarenePalladium-catalyzed. Mild conditions and high functional group tolerance.

Strategic Planning for Ortho-, Meta-, and Para-Directing Effects of Substituents in Aromatic Systems

The regiochemical outcome of electrophilic aromatic substitution reactions is primarily governed by the nature of the substituents already present on the aromatic ring. These substituents can be broadly classified as activating or deactivating groups, which in turn direct incoming electrophiles to specific positions (ortho, meta, or para).

Alkyl groups, such as the undecyl group, are generally considered activating groups and ortho-, para-directors. stackexchange.comchemistrysteps.com This is attributed to their electron-donating inductive effect and hyperconjugation, which stabilize the arenium ion intermediate formed during the substitution reaction. stackexchange.com The stabilization is most effective when the electrophile attacks the ortho or para positions. chemistrysteps.com

In the context of synthesizing a di-substituted benzene like this compound, the order of introduction of the substituents is critical. For instance, if we consider the synthesis to proceed via the alkylation of a pre-substituted benzene, the initial substituent will dictate the position of the incoming group.

Scenario 1: Alkylation of Ethenylbenzene (Styrene) : If ethenylbenzene is the starting material, the ethenyl group (vinyl group) is an ortho-, para-director. Therefore, the introduction of the undecyl group would be directed to the ortho and para positions. To achieve the desired 2-substituted product, a subsequent separation of isomers would be necessary.

Scenario 2: Alkenylation of Undecylbenzene : If undecylbenzene is the starting material, the undecyl group, being an alkyl group, is an ortho-, para-director. pdx.edu The introduction of the ethenyl group (or a precursor that can be converted to an ethenyl group) would also lead to a mixture of ortho and para isomers.

The steric hindrance offered by the bulky undecyl group might favor the formation of the para-substituted product over the ortho-substituted one. stackexchange.com Therefore, strategic use of protecting groups or specific catalysts might be necessary to enhance the yield of the desired ortho-isomer.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent GroupClassificationDirecting Effect
-Alkyl (e.g., -Undecyl)ActivatingOrtho, Para
-Ethenyl (-CH=CH₂)ActivatingOrtho, Para
-NO₂DeactivatingMeta
-Cl, -Br, -IDeactivatingOrtho, Para
-OH, -ORActivatingOrtho, Para
-C(O)RDeactivatingMeta

This table provides a general overview of directing effects. Actual product distribution can be influenced by steric factors and reaction conditions.

Optimization of Reaction Conditions and Catalyst Systems for Selective Synthesis

The selective synthesis of this compound requires careful optimization of reaction conditions and the choice of an appropriate catalyst system. Friedel-Crafts alkylation is a common method for introducing alkyl chains onto an aromatic ring. jove.comnumberanalytics.com However, this reaction is often plagued by issues such as polyalkylation and carbocation rearrangements, especially with long-chain alkyl halides. lumenlearning.com

To synthesize the undecylbenzene precursor, a Friedel-Crafts acylation followed by reduction is a more reliable approach to avoid rearrangement of the long alkyl chain. youtube.com For instance, undecanoyl chloride can react with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form undecanophenone. numberanalytics.com Subsequent reduction of the ketone, for example, through a Clemmensen or Wolff-Kishner reduction, would yield undecylbenzene. youtube.com

The introduction of the ethenyl group can be achieved through various methods, such as a Heck reaction or by vinylation using a vinylating agent.

Catalyst Systems:

The choice of catalyst is crucial for achieving high selectivity. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can be difficult to handle. tandfonline.com Modern solid acid catalysts, such as zeolites and heteropoly acids, offer advantages in terms of reusability, reduced waste, and shape selectivity, which can be exploited to favor the formation of a particular isomer. acs.orgmdpi.comresearchgate.net

For instance, bifunctional catalysts comprising a metal component (like Pt or Pd) and an acid component have been shown to be effective for the alkylation of benzene with alkanes or alkenes. acs.orgmdpi.comnih.gov These systems can operate at lower temperatures and pressures, offering a more environmentally benign synthetic route. nih.gov

Table 2: Comparison of Catalyst Systems for Benzene Alkylation

Catalyst SystemAdvantagesDisadvantagesTypical Reaction Conditions
AlCl₃ (Lewis Acid)High activityStoichiometric amounts, corrosive, moisture sensitiveAnhydrous conditions, often low temperatures
Zeolites (Solid Acid)Reusable, shape-selective, environmentally friendlyCan be prone to deactivation by cokingGas or liquid phase, elevated temperatures
Pt/Heteropoly AcidHigh selectivity, bifunctional catalysisCan be expensive250-350 °C, atmospheric pressure acs.orgresearchgate.net
Pd/Solid AcidEffective for dehydrogenative couplingRequires specific support materials150 °C, slurry phase nih.gov

Optimization of Reaction Parameters:

Beyond the catalyst, other reaction parameters must be optimized to maximize the yield of the desired product and minimize side reactions. These parameters include:

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. For many Friedel-Crafts type reactions, non-polar solvents like carbon disulfide or nitrobenzene (B124822) are used. However, greener solvent alternatives are increasingly being explored.

Temperature: Reaction temperature significantly affects the reaction rate and selectivity. While higher temperatures can increase the rate, they can also lead to undesired side products or catalyst deactivation. numberanalytics.com

Reactant Ratio: The molar ratio of the reactants can be adjusted to control the extent of substitution and minimize polyalkylation. researchgate.net

By systematically varying these parameters, a design of experiments (DoE) approach can be employed to identify the optimal conditions for the synthesis of this compound. acs.org

Mechanistic Elucidation of Reactivity Pathways for 2 Ethenylundecyl Benzene

Electrophilic Aromatic Substitution (EAS) Mechanisms on the Benzene (B151609) Ring of (2-Ethenylundecyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. pearson.comchandra-asri.com The general mechanism proceeds in two main steps: the initial attack of the electrophile on the π-electron system of the benzene ring to form a carbocation intermediate, followed by the removal of a proton to restore the ring's aromaticity. uomustansiriyah.edu.iqopenochem.orglibretexts.org

Detailed Analysis of the σ-Complex (Benzenonium Ion) Intermediate

The intermediate formed during electrophilic aromatic substitution is a resonance-stabilized carbocation known as a σ-complex or benzenonium ion (also referred to as an arenium ion). uomustansiriyah.edu.iqopenochem.orgaakash.ac.in This intermediate is created when the electrophile bonds to one of the carbon atoms of the benzene ring, disrupting the aromatic system and leaving a positive charge that is delocalized over the remaining five carbon atoms through resonance. uomustansiriyah.edu.iqopenochem.org

The structure of the benzenonium ion can be represented by several resonance contributors, which collectively illustrate the distribution of the positive charge. The stability of this intermediate, and consequently the activation energy of the first step, is influenced by the nature of the substituents already present on the benzene ring. rsc.orgmasterorganicchemistry.com

Influence of Ethenyl and Undecyl Substituents on Ring Activation/Deactivation and Directivity in EAS

The substituents on the benzene ring play a critical role in both the rate of reaction (activation or deactivation) and the regioselectivity (directivity) of electrophilic attack. libretexts.orglibretexts.orgpressbooks.pub These effects are primarily governed by the interplay of inductive and resonance effects. fiveable.me

Undecyl Group: The undecyl group is a long-chain alkyl group. Alkyl groups are generally considered to be weakly activating and ortho, para-directing. oneonta.eduucalgary.ca They donate electron density to the benzene ring through an inductive effect and hyperconjugation, which stabilizes the positively charged σ-complex intermediate. fiveable.meaakash.ac.in This electron donation increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. The stabilization of the intermediate is most effective when the electrophile attacks at the ortho or para positions, as this allows for a resonance structure where the positive charge is adjacent to the alkyl group. govtpgcdatia.ac.in

In this compound, the combined electronic effects of the undecyl and ethenyl groups, both being ortho, para-directing, will reinforce the activation of these positions for electrophilic attack. The steric hindrance from the bulky undecyl group might influence the ratio of ortho to para products, with the para position being generally more accessible. libretexts.org

Table 1: Influence of Substituents on EAS Reactivity and Directivity

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
Undecyl Electron-donating-Activatingortho, para
Ethenyl Electron-withdrawingElectron-donatingActivatingortho, para

Kinetic and Thermodynamic Considerations in EAS Reactions of this compound

The kinetics of electrophilic aromatic substitution are primarily determined by the activation energy of the first step, which is the formation of the σ-complex. libretexts.orgdalalinstitute.com Electron-donating groups, like the undecyl and ethenyl groups, lower this activation energy by stabilizing the transition state leading to the σ-complex, thus increasing the reaction rate. mnstate.edumasterorganicchemistry.com The reaction rate follows second-order kinetics, being dependent on the concentrations of both the aromatic substrate and the electrophile. dalalinstitute.com

Reactivity of the Ethenyl Moiety within the this compound Structure

The ethenyl (vinyl) group, being an alkene functionality, exhibits its own characteristic reactivity, primarily involving addition reactions across the carbon-carbon double bond and radical reactions. wikipedia.org

Mechanisms of Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond of the ethenyl group is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition is a common reaction pathway for alkenes. This process typically occurs in two steps: the initial attack by an electrophile on the π-bond to form a carbocation intermediate, followed by the attack of a nucleophile on the carbocation. savemyexams.com

For example, in the addition of a hydrogen halide (HX), the hydrogen atom acts as the electrophile. The stability of the resulting carbocation determines the regioselectivity of the addition (Markovnikov's rule). In the case of this compound, the addition of an electrophile to the terminal carbon of the vinyl group would lead to a benzylic carbocation, which is significantly stabilized by resonance with the adjacent benzene ring. masterorganicchemistry.com This makes the benzylic position the preferred site for the subsequent nucleophilic attack.

Pathways of Radical Reactions Involving the Vinyl Group

The ethenyl group can also participate in radical reactions. wikipedia.org One of the most significant of these is radical polymerization, where, in the presence of a radical initiator, vinyl monomers link together to form a polymer chain. doubtnut.comroyalsocietypublishing.org The process involves initiation, propagation, and termination steps.

Vinyl groups can also undergo other radical processes. rsc.orgresearchgate.netchemrxiv.org For instance, in the presence of a suitable radical initiator and a source of radicals, addition across the double bond can occur. The stability of the radical intermediate is a key factor. A radical adding to the terminal carbon of the vinyl group in this compound would generate a resonance-stabilized benzylic radical, which is a relatively stable intermediate. masterorganicchemistry.com This stability favors reactions at this position. Such radical reactions can lead to the formation of various functionalized derivatives. researchgate.netchemrxiv.org

Interplay Between Aromatic and Aliphatic Moieties in the Overall Reaction Dynamics of this compound

Influence of the Aliphatic Moiety on the Aromatic Ring

The (2-ethenylundecyl) group, functioning as a large, branched alkyl substituent, significantly modulates the reactivity of the benzene ring. This influence can be deconstructed into two primary components:

Electronic Effects : Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). msu.edu This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. msu.edupurechemistry.org Consequently, the (2-ethenylundecyl) group is considered an activating group for electrophilic aromatic substitution reactions. As an activating substituent, it directs incoming electrophiles to the ortho and para positions. purechemistry.org

Steric Effects : The most profound impact of the (2-ethenylundecyl) chain is steric hindrance. wikipedia.org The sheer bulk and spatial arrangement of this large substituent physically obstructs the positions adjacent to its point of attachment—the ortho positions. This steric crowding makes it difficult for incoming reagents to access and attack these sites. purechemistry.orgwikipedia.org As a result, electrophilic substitution is overwhelmingly directed to the sterically accessible para position. This effect is commonly observed in reactions of benzene rings bearing bulky substituents, such as a tert-butyl group, where the para isomer is the major product. msu.edu

The expected regioselectivity for electrophilic aromatic substitution on this compound is summarized in the table below, highlighting the dominance of the para product.

Reaction TypeReagentsExpected Major ProductRationale
Nitration HNO₃, H₂SO₄1-(4-Nitrophenyl)-2-ethenylundecaneSteric hindrance at ortho positions favors para substitution.
Halogenation Br₂, FeBr₃1-(4-Bromophenyl)-2-ethenylundecaneThe large aliphatic group blocks access to the ortho positions.
Friedel-Crafts Acylation RCOCl, AlCl₃1-Ethenyl-2-(4-acylphenyl)undecaneSevere steric hindrance strongly disfavors ortho acylation.

Influence of the Aromatic Moiety on the Aliphatic Chain

The benzene ring, in turn, influences the reactivity of the ethenyl (vinyl) group within the aliphatic chain.

Electronic Transmission : Studies on substituted styrenes have demonstrated that electronic effects from substituents on the aromatic ring are transmitted to the vinyl group, affecting its reactivity. cdnsciencepub.comcdnsciencepub.com While the vinyl group in this compound is not directly conjugated with the ring (it is a homoallylic system), the electron-donating nature of the phenyl group can still influence the stability of potential intermediates formed during reactions at the double bond. For instance, it can stabilize a carbocation at the C2 position of the undecyl chain through space or via hyperconjugation.

Intramolecular Interactions : In certain reactions, particularly photochemical processes, the aromatic ring can interact with the vinyl group through space. Aggregation of molecules can lead to the formation of excimers where the π-system of the benzene ring of one molecule interacts with the vinyl group of another, potentially facilitating [2+2] photocycloaddition reactions. chinesechemsoc.org While direct intramolecular π-stacking is sterically unlikely due to the length of the chain, intermolecular interactions remain a plausible pathway for specific reaction types.

Competitive Reactivity Pathways

A key aspect of the molecule's reaction dynamics is the competition between the two reactive sites. The outcome of a given reaction is highly dependent on the reagents and conditions employed, which are chosen to target either the aromatic ring or the alkene functionality.

Electrophilic Aromatic Substitution vs. Electrophilic Addition : Conditions favoring the generation of powerful electrophiles in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeBr₃) will typically lead to substitution on the aromatic ring, as the delocalized π-system's aromaticity is preserved in the final product. libretexts.orgsenecalearning.com Conversely, reagents that act as electrophiles towards simple alkenes (e.g., Br₂ in an inert solvent like CCl₄, or HBr) will preferentially react via electrophilic addition across the vinyl double bond, as this is a lower energy pathway than disrupting the ring's aromaticity without a suitable catalyst.

The following table outlines the predicted outcomes based on different reaction conditions, illustrating the selective reactivity of the two moieties.

Reaction ConditionsTarget MoietyPredominant Reaction TypeExample Product
Conc. H₂SO₄, Conc. HNO₃, 50°CAromatic RingElectrophilic Aromatic Substitution1-Ethenyl-2-(4-nitrophenyl)undecane
Br₂ in CCl₄, darkAliphatic Chain (Vinyl Group)Electrophilic Addition1,2-Dibromo-2-(undecyl)benzene
H₂, Pd/C catalystBothHydrogenation(Dodecyl)benzene
KMnO₄, heat, acidAliphatic Chain (Benzylic Position)Benzylic Oxidation2-Ethenylundecanophenone

This competitive nature allows for the selective functionalization of either the aromatic core or the aliphatic side chain, making the interplay between the two moieties a critical consideration in the synthetic manipulation of this compound.

Polymerization Mechanisms and Macromolecular Science Pertaining to 2 Ethenylundecyl Benzene

Chain-Growth Polymerization of (2-Ethenylundecyl)benzene Monomer

Chain-growth polymerization involves three key stages: initiation, propagation, and termination. wikipedia.org In the initiation phase, an active species is generated from an initiator molecule. wikipedia.org This active species then reacts with a this compound monomer to start the polymer chain. The propagation stage involves the successive addition of monomer molecules to the growing chain. wikipedia.org Finally, the termination step deactivates the growing chain, halting further growth. wikipedia.org

The initiation of this compound polymerization can be achieved through several mechanisms, primarily free radical and ionic pathways. The choice of initiator is crucial as it dictates the nature of the reactive center on the growing polymer chain.

Free radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers, including styrene (B11656) derivatives. pressbooks.publibretexts.org This process is initiated by the decomposition of a radical initiator, which generates free radicals. libretexts.org Common initiators include peroxides, such as benzoyl peroxide, and azo compounds, like azobisisobutyronitrile (AIBN). libretexts.org

The initiation process occurs in two steps:

Decomposition: The initiator molecule (I) decomposes upon heating or irradiation to form two free radicals (2R•).

Addition: A radical (R•) then adds to the vinyl group of the this compound monomer (M), creating a new radical species that can propagate the chain.

The efficiency of initiation is dependent on factors such as temperature, solvent, and the specific initiator used. For instance, the thermal decomposition of benzopinacol (B1666686) can produce radicals that initiate the polymerization of vinyl monomers. semanticscholar.org

Initiator Decomposition Temperature (°C) Resulting Radical Species
Azobisisobutyronitrile (AIBN) 60-80 2-cyano-2-propyl radical
Benzoyl Peroxide 70-90 Benzoyloxy radical, Phenyl radical

Ionic polymerization methods offer greater control over the polymer structure but are more selective regarding the types of monomers that can be polymerized. researchgate.net

Cationic Polymerization: This method is effective for vinyl monomers with electron-donating groups that can stabilize the resulting carbocation intermediate. pressbooks.pub The undecyl group in this compound is an electron-donating group, making this monomer suitable for cationic polymerization. Initiation is typically achieved using strong acids or Lewis acids in the presence of a protic co-initiator like water. libretexts.org For example, boron trifluoride (BF₃) with a trace amount of water can initiate the polymerization of isobutylene. pressbooks.pub The initiator generates a carbocation that then reacts with the monomer. youtube.com

Anionic Polymerization: This technique is suitable for vinyl monomers with electron-withdrawing groups. pressbooks.pub However, it can also be used for styrene and its derivatives. pressbooks.pub Strong nucleophiles, such as organometallic compounds like n-butyllithium, are common initiators. wikipedia.orglibretexts.org The initiator adds to the monomer to form a carbanion, which then propagates the polymerization. youtube.com Anionic polymerization can often proceed as a "living" polymerization, where termination reactions are absent, allowing for the synthesis of polymers with well-defined molecular weights and block copolymers. wikipedia.org

Polymerization Type Initiator Examples Monomer Requirement
Cationic H₂SO₄, BF₃/H₂O Electron-donating substituent
Anionic n-Butyllithium, Sodium naphthalene Electron-withdrawing substituent (though applicable to styrene)

During the propagation stage, monomer molecules are sequentially added to the active center of the growing polymer chain. This process leads to the elongation of the polymer backbone.

The addition of this compound monomers to the growing chain can theoretically occur in different orientations. However, the "head-to-tail" addition is the overwhelmingly favored regiochemistry. researchgate.net In this arrangement, the phenyl-substituted carbon (the "head") of the incoming monomer adds to the unsubstituted carbon (the "tail") of the growing chain end. This preference is due to the formation of a more stable benzylic radical, cation, or anion on the growing chain end. Head-to-head or tail-to-tail additions are sterically hindered and result in less stable active centers, making them rare occurrences.

Linkage Type Stability of Propagating Species Steric Hindrance Prevalence
Head-to-Tail High Low Dominant
Head-to-Head Low High Rare
Tail-to-Tail Low High Rare

The polymerization of this compound can result in polymers with different stereochemical arrangements, known as tacticity. Tacticity describes the spatial arrangement of the bulky (2-undecyl)phenyl substituents along the polymer chain. The three main types of tacticity are:

Isotactic: All substituents are on the same side of the polymer chain.

Syndiotactic: Substituents alternate regularly on opposite sides of the chain.

Atactic: Substituents are randomly arranged along the chain.

The tacticity of the resulting poly(this compound) is influenced by the polymerization method and conditions. Free radical polymerization typically leads to atactic polymers due to the planar nature of the radical intermediate, which allows for monomer addition from either side with nearly equal probability. In contrast, ionic and coordination polymerization methods can offer greater stereochemical control, potentially leading to the formation of isotactic or syndiotactic polymers. This control is often achieved through the use of specific initiators, solvents, and low temperatures that influence the coordination of the incoming monomer to the growing chain end.

Termination Processes and Chain Transfer Phenomena in this compound Polymerization

Mechanisms of Disproportionation and Combination Reactions

Termination of polythis compound radicals predominantly occurs by two mechanisms: combination and disproportionation. youtube.com

Combination (or Coupling): In this process, two growing polymer radicals join to form a single, longer polymer chain. The resulting dead polymer has a head-to-head linkage at the point of coupling and a molecular weight that is the sum of the two individual chains. youtube.com

Disproportionation: This mechanism involves the transfer of a hydrogen atom from one growing polymer radical to another. This results in the formation of two dead polymer chains: one with a saturated chain end and another with an unsaturated chain end (a terminal double bond). wikipedia.orgyoutube.com The molecular weight of the individual chains is preserved.

The ratio of combination to disproportionation is influenced by steric factors and the reaction temperature. For styrenic monomers, combination is often a significant termination pathway. However, the bulky undecyl group in this compound may introduce steric hindrance at the radical chain end, potentially increasing the proportion of termination by disproportionation compared to unsubstituted styrene.

Termination MechanismDescriptionImpact on Polymer Structure
Combination Two growing polymer radicals combine to form one longer chain.Increases molecular weight; creates a head-to-head linkage.
Disproportionation A hydrogen atom is transferred from one radical to another, forming two separate chains.Molecular weight of individual chains is maintained; creates one saturated and one unsaturated chain end.
Analysis of Chain Transfer to Monomer, Polymer, and Solvent

Chain transfer is a process where the active radical center is transferred from a growing polymer chain to another molecule, such as a monomer, polymer, or solvent. youtube.com This terminates the growth of the original chain and initiates a new one. mdpi.comresearchgate.net

Chain Transfer to Monomer: The growing polymer radical can abstract a hydrogen atom from a this compound monomer molecule. The long undecyl chain provides potential sites for hydrogen abstraction. This process results in a dead polymer chain and a new monomer radical that can initiate further polymerization. The probability of chain transfer to the monomer for styrenic monomers is generally low. rubbernews.com

Chain Transfer to Polymer: A growing polymer radical can abstract a hydrogen atom from the backbone of a dead polymer chain. This is more likely to occur at higher monomer conversions when the polymer concentration is significant. This process leads to the formation of branched polymers, as the new radical site on the polymer backbone can initiate the growth of a new chain. rubbernews.com

Chain Transfer to Solvent: The choice of solvent can significantly impact the polymerization of this compound. Solvents with easily abstractable hydrogen atoms (e.g., toluene) can act as chain transfer agents, leading to a decrease in the average molecular weight of the polymer. nsf.gov The extent of chain transfer to the solvent is quantified by the chain transfer constant (Cs). youtube.com

Copolymerization Studies Involving this compound

Copolymerization of this compound with other monomers allows for the synthesis of materials with tailored properties.

Kinetics of Copolymerization and Reactivity Ratio Determination

The kinetics of copolymerization are described by the reactivity ratios of the comonomers, typically denoted as r₁ and r₂. researchgate.netekb.eg These ratios indicate the preference of a growing polymer radical to add a monomer of its own kind versus the other comonomer. mdpi.comresearchgate.net For the copolymerization of this compound (M₁) with a comonomer (M₂), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

Where k₁₁ and k₂₂ are the rate constants for the addition of the same monomer, and k₁₂ and k₂₁ are the rate constants for the addition of the other monomer. The bulky nature of the undecyl group in this compound would be expected to influence its reactivity ratios in copolymerizations with less sterically hindered monomers like styrene or acrylates.

Reactivity Ratio Product (r₁r₂)Copolymer TypeMonomer Sequence
r₁r₂ ≈ 1IdealRandom
r₁r₂ ≈ 0AlternatingAlternating
r₁ > 1 and r₂ < 1Tends to block copolymer of M₁
r₁ < 1 and r₂ > 1Tends to block copolymer of M₂

Microstructure Analysis of Copolymers Incorporating this compound Units

The microstructure of copolymers containing this compound units, including the sequence distribution of the monomers along the polymer chain, can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The monomer sequence distribution is directly related to the reactivity ratios and the feed composition of the monomers.

Control over Polymer Architecture and Macrostructure

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can be employed to synthesize polymers of this compound with well-defined architectures. cmu.edu These methods allow for precise control over molecular weight, molecular weight distribution, and the synthesis of block copolymers. cmu.edu For instance, using a polystyrene macroinitiator to initiate the polymerization of this compound via ATRP would lead to the formation of a block copolymer.

Strategies for Linear vs. Branched Polymer Formation

The architecture of polymers derived from vinyl monomers can be controlled to be either linear or branched, which significantly impacts their physical and mechanical properties. cosmeticsandtoiletries.compurdue.edu Long-chain branches can enhance polymer strength and toughness, while short chains may disrupt crystallinity and reduce strength. cosmeticsandtoiletries.com

Linear Polymer Formation: To generate linear polymers from this compound, the polymerization must proceed exclusively through the ethenyl group, leaving the undecyl chain as a pendant group. This is typically achieved using controlled/living radical polymerization (CRP) techniques, which suppress chain-transfer and termination reactions. mdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing substituted styrenes in a controlled manner. cmu.edu It allows for the synthesis of polymers with predetermined molecular weights and low polydispersity (Mw/Mn < 1.5). cmu.edu For a monomer like this compound, an ATRP system would ensure that propagation occurs solely at the vinyl group, leading to a linear polymer with -(CH₂-CH(C₆H₄(C₁₁H₂₃)))- repeating units.

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that can produce well-defined linear polymers. mdpi.com The choice of RAFT agent is critical for controlling the polymerization of styrenic monomers.

Branched Polymer Formation: Branched polymers can be synthesized through several advanced strategies where the polymer chain itself can be reincorporated into another growing chain. nih.govdntb.gov.ua

Self-Condensing Vinyl Polymerization (SCVP): This is a primary method for creating highly branched, or hyperbranched, polymers. mdpi.com It involves the use of a special type of monomer called an "inimer," which contains both a polymerizable vinyl group and an initiating site within the same molecule. mdpi.com To apply this to this compound, one could first functionalize the undecyl chain to incorporate an initiating group (e.g., a halide suitable for ATRP), thereby transforming the monomer into an inimer. Polymerization would then lead to a hyperbranched structure.

Copolymerization with a Branching Monomer: A more straightforward approach is the copolymerization of this compound with a divinyl or multivinyl crosslinker. mdpi.com However, this can lead to gelation. A more controlled method involves using a monomer that acts as a branching point without extensive crosslinking, leading to branched but still soluble polymers. nih.gov

The table below summarizes strategies for controlling polymer architecture.

Polymer ArchitecturePolymerization StrategyKey FeaturesResulting Structure
Linear Controlled/Living Radical Polymerization (e.g., ATRP, RAFT)Suppresses side reactions, polymerization proceeds only via the ethenyl group. mdpi.comcmu.eduA single backbone with pendant (2-undecyl)phenyl groups.
Branched Self-Condensing Vinyl Polymerization (SCVP) of an InimerRequires modification of the monomer to include an initiating group. mdpi.comA highly branched, dendritic-like structure.
Branched Copolymerization with a Branching MonomerIncorporation of a monomer that can be attacked by a growing chain to form a branch point. nih.govA main chain with polymeric side chains.

Investigation of Crosslinking Reactions via the Ethenyl Group

Crosslinking transforms a collection of individual polymer chains into a single, continuous network, enhancing mechanical strength, thermal stability, and solvent resistance. purdue.edulaboratorytalk.com For polymers made from this compound, residual ethenyl groups (either from unreacted monomer or as chain ends) can be utilized for crosslinking. Alternatively, a linear polymer can be crosslinked in a post-polymerization step.

The crosslinking of polymers with pendant alkyl vinyl groups can be effectively achieved through thermal radical reactions. laboratorytalk.com This process involves heating the polymer in the presence of a thermal radical generator, such as an organic peroxide (e.g., dicumyl peroxide). laboratorytalk.comrubbernews.com The peroxide decomposes at a specific temperature to generate radicals, which then abstract hydrogen atoms from the polymer or attack the pendant vinyl groups, initiating reactions that form covalent bonds between chains. laboratorytalk.com This creates a three-dimensional network structure, which improves properties like elasticity and oil resistance. laboratorytalk.com

The reactivity of the vinyl group is paramount. While unsubstituted ethylene (B1197577) groups have low reactivity due to a high energy barrier, the styrenic vinyl group is more susceptible to radical attack. rubbernews.com The resulting crosslinked material would be a thermoset, exhibiting high durability.

Theoretical and Computational Modeling of Polymerization Processes

Computational chemistry and kinetic modeling provide powerful tools for predicting how a monomer like this compound will behave during polymerization, saving significant experimental time and resources.

Predictive Models for Monomer Reactivity and Polymer Microstructure

The reactivity of a substituted styrene is influenced by the electronic and steric effects of its substituents.

Monomer Reactivity: Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound. nih.govresearchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the monomer's susceptibility to different polymerization mechanisms. nih.gov For radical polymerization, the effect of the ortho-undecyl group can be evaluated. While long alkyl groups are generally considered electron-donating, their effect on radical polymerization rates is complex. Studies on various substituted styrenes in ATRP show that monomers with electron-donating substituents tend to polymerize slower than those with electron-withdrawing substituents. cmu.edu This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent parameters. cmu.edu

Polymer Microstructure: Machine learning models are emerging as a powerful tool for predicting copolymerization behavior without the need for extensive experimental data. arxiv.orgchemrxiv.org By inputting the structures of two monomers, these models can predict their reactivity ratios (r1, r2), which dictate the sequence distribution in the resulting copolymer. arxiv.org Such a model could predict how this compound would copolymerize with other monomers like styrene or acrylates.

The following table outlines key computational approaches for predicting polymerization behavior.

Modeling ApproachPredicted PropertyKey ParametersRelevance to this compound
Density Functional Theory (DFT) Monomer Reactivity, Electronic PropertiesHOMO/LUMO energies, Mulliken charges. nih.govresearchgate.netPredicts the inherent reactivity of the ethenyl group as influenced by the ortho-undecyl substituent.
Hammett Equation Relative Polymerization RateSubstituent constant (σ), reaction constant (ρ). cmu.eduQuantifies the electronic effect of the substituent on the radical polymerization rate compared to unsubstituted styrene.
Machine Learning Models Copolymer Reactivity RatiosMolecular graph representations of comonomers. arxiv.orgchemrxiv.orgPredicts microstructure and composition of copolymers containing this compound.

Kinetic Modeling of Complex Polymerization Systems Involving this compound

Kinetic modeling simulates the polymerization process over time, predicting outcomes like monomer conversion, molecular weight evolution, and reaction rate. scielo.brscielo.br For the free-radical polymerization of a styrene derivative like this compound, a comprehensive kinetic model would include several key reaction steps: initiation, propagation, termination, and chain transfer. scielo.brresearchgate.net

A well-established model for styrene polymerization, such as that proposed by Hui and Hamielec, could be adapted. scielo.brscielo.br This model incorporates:

Thermal Initiation: Styrenic monomers can self-initiate at high temperatures (typically above 100°C), a phenomenon that must be included for accurate modeling of bulk polymerization. scielo.br

Gel Effect (Trommsdorff–Norrish effect): At high monomer conversion, the viscosity of the system increases dramatically. This slows down the termination reaction, which is diffusion-controlled, leading to a significant increase in the polymerization rate and molecular weight. scielo.br

Chain Transfer: The model would also account for chain transfer to monomer, solvent, or a chain transfer agent, which can control the molecular weight of the final polymer. scielo.br

By estimating the kinetic rate constants for this compound (potentially informed by DFT calculations or experimental data from analogous monomers), a dynamic model can be developed to simulate its polymerization in various reactor configurations (e.g., batch or continuous) and predict the properties of the resulting polymer. scielo.brscite.ai

Computational Chemistry and Theoretical Investigations of the 2 Ethenylundecyl Benzene System

Quantum Chemical Calculations on (2-Ethenylundecyl)benzene

Quantum chemical calculations are indispensable for understanding the intrinsic properties of a molecule at the electronic level. For a complex molecule like this compound, methods such as Density Functional Theory (DFT) are employed to provide insights into its structure, stability, and electronic character. rsc.org

The presence of a long, flexible undecyl chain introduces significant conformational complexity to the this compound molecule. The geometry optimization process aims to find the lowest energy, and therefore most stable, three-dimensional arrangement of the atoms.

The conformational landscape is primarily dictated by the dihedral angles within the undecyl chain and its orientation relative to the substituted benzene (B151609) ring. rsc.org For long-chain alkylbenzenes, an "all-trans" conformation of the alkyl chain is often the global minimum in the gas phase, but the energy differences between this and various "gauche" conformers can be small, leading to a multitude of possible structures. rsc.org The increasing number of carbon atoms in the chain leads to a geometric growth in the number of potential conformers. rsc.org

Computational methods like the Merck Molecular Force Field (MMFF) can be used for an initial scan of the conformational space, followed by higher-level re-optimization using DFT methods such as B3LYP with dispersion corrections (e.g., B3LYP-D3BJ/def2TZVP), which are crucial for accurately modeling the weak intramolecular interactions. rsc.org In this compound, the steric bulk of the phenyl and ethenyl groups attached to the same carbon on the alkyl chain would significantly influence the preferred rotational conformations, likely favoring structures that minimize steric hindrance between these groups and the rest of the chain.

Table 1: Representative Conformational Energy Profile for a Substituted Alkylbenzene This table provides illustrative data based on typical findings for long-chain alkylbenzenes to demonstrate the concept of conformational analysis. Actual values for this compound would require specific calculations.

Conformer DescriptionKey Dihedral AnglesRelative Energy (kJ/mol)Population at 298 K (%)
Global Minimum (Extended Chain) All-trans0.0045
Gauche 1 (g1) One gauche defect near ring+0.530
Gauche 2 (g2) One gauche defect mid-chain+2.115
Folded Conformer Multiple gauche defects+5.010

The electronic structure dictates the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be a π-type orbital with significant electron density delocalized over the conjugated system formed by the benzene ring and the ethenyl (vinyl) group. The LUMO would be the corresponding π* antibonding orbital. Calculations on similar molecules, such as ethylbenzene, show a HOMO-LUMO gap of approximately 6.3 eV, and a similar value would be anticipated here. researchgate.net

Charge distribution analysis, often performed using methods like Hirshfeld or Mulliken population analysis, reveals the partial charges on each atom. rsc.orgresearchgate.net The alkyl chain acts as a weak electron-donating group through an inductive effect. brilliant.org The vinyl group can act as either an electron-donating or withdrawing group depending on the reaction, due to the interplay of resonance and inductive effects. cdnsciencepub.com This results in a non-uniform charge distribution across the benzene ring, with the ortho and para positions being more electron-rich compared to the meta positions. quora.com

Table 2: Predicted Frontier Orbital Energies and Charge Distribution This table presents hypothetical, yet representative, quantum chemical data for this compound based on calculations for analogous substituted benzenes.

ParameterPredicted ValueDescription
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron. researchgate.netnih.gov
LUMO Energy -0.2 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. researchgate.netnih.gov
HOMO-LUMO Gap 6.3 eVEnergy difference indicating molecular stability and reactivity. researchgate.net
Hirshfeld Charge on C-para -0.05 eThe para-carbon of the benzene ring is predicted to have a slight negative charge due to electronic effects. rsc.orgresearchgate.net
Hirshfeld Charge on C-meta -0.02 eThe meta-carbon is predicted to be less electron-rich than the ortho/para positions. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org For electrophilic aromatic substitution, the reaction is controlled by the interaction of an electrophile's LUMO with the benzene ring's HOMO.

Since the HOMO of this compound is predicted to have its largest lobes (regions of high electron density) at the ortho and para positions relative to the substituent chain, FMO theory predicts that these sites will be the most reactive toward electrophiles. cdnsciencepub.compreprints.org The vinyl group, in particular, enhances this effect through conjugation, stabilizing the positively charged intermediates (arenium ions) formed during substitution at these positions. cdnsciencepub.com

Both hyperconjugation and resonance contribute to the stability and electronic properties of this compound.

Resonance: The vinyl group is in conjugation with the benzene ring's π-system. This allows for the delocalization of π-electrons across both the ring and the vinyl group's double bond. brilliant.org This resonance effect is significant and strongly influences the charge distribution and reactivity of the aromatic ring, making the ortho and para positions more electron-rich. quora.com

Hyperconjugation: This effect involves the delocalization of σ-electrons from the C-H bonds of the alkyl group into the adjacent π-system of the benzene ring. allen.inaakash.ac.in Specifically, the C-H bonds on the carbon atom of the undecyl chain attached to the ring (the α-carbon) can overlap with the ring's p-orbitals. This "no-bond resonance" is a stabilizing interaction and contributes to the electron-donating character of the alkyl group, albeit to a lesser extent than the resonance from the vinyl group. allen.inyoutube.com

Molecular Dynamics Simulations for this compound

While quantum calculations provide a static picture of a molecule's minimum-energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov

MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would place the molecule in a simulated solvent box and track its movements over nanoseconds or microseconds. rsc.org

Modeling Intermolecular Interactions and Aggregation Behavior

Computational modeling provides critical insights into the non-covalent interactions that govern the physical properties and aggregation behavior of this compound. The molecule's structure, featuring a long, flexible undecyl chain, a rigid benzene ring, and a reactive ethenyl group, gives rise to a complex interplay of intermolecular forces. These forces dictate how individual molecules arrange themselves in condensed phases, influencing properties like viscosity, boiling point, and the formation of self-assembled structures.

Theoretical methods, particularly high-level ab initio calculations like Møller-Plesset second-order perturbation theory (MP2) and Density Functional Theory (DFT) with dispersion corrections, are employed to accurately model these weak interactions. iastate.edunih.gov The primary forces at play between this compound molecules are:

π-π Stacking Interactions: These occur between the aromatic rings of adjacent molecules. The electron-rich π-systems can interact in several geometries, most notably face-to-face (sandwich) and edge-to-face (T-shaped) configurations. researchgate.net Computational studies on styrene (B11656) and benzene dimers reveal that these interactions contribute significantly to the cohesive energy of the system. iastate.eduresearchgate.net

CH-π Interactions: These are weaker interactions where a C-H bond from the alkyl chain or the ethenyl group can interact with the π-face of a neighboring benzene ring.

By calculating the potential energy surface (PES) for a dimer of this compound, researchers can identify the most stable geometric arrangements and quantify the binding energies associated with them. nih.gov These calculations show that aggregation is driven by a combination of π-π stacking of the aromatic heads and hydrophobic interactions of the alkyl tails. The balance between these forces determines the morphology of molecular aggregates.

Table 1: Calculated Intermolecular Interaction Energies for this compound Dimer Configurations. The values are hypothetical and representative of typical energies for such interactions as determined by DFT calculations.
Dimer ConfigurationPrimary Interaction TypeCalculated Binding Energy (kcal/mol)Description
Parallel-Stackedπ-π Stacking-4.5Aromatic rings are aligned face-to-face, maximizing π-system overlap. This configuration is often slightly offset to reduce repulsion.
T-ShapedCH-π-3.8The edge of one aromatic ring (C-H bonds) points towards the face of another.
Linear (Tail-to-Tail)Van der Waals-6.2Alkyl chains are aligned anti-parallel, maximizing dispersion force interactions between the chains.
Head-to-TailMixed (π-π, Van der Waals)-5.5The aromatic head of one molecule interacts with the alkyl tail of another.

Computational Studies of Reaction Pathways and Transition State Analysis

Ab Initio and Density Functional Theory (DFT) Investigations of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms and predicting the regioselectivity of these reactions for complex molecules like this compound. researchgate.netkuleuven.bersc.org The (2-ethenylundecyl) group is an alkyl substituent on the benzene ring, which is known to be an activating group and an ortho, para-director.

DFT calculations can map the entire reaction profile for the substitution of a hydrogen atom on the aromatic ring by an electrophile (e.g., Br⁺, NO₂⁺). rsc.orgxmu.edu.cn This involves:

Locating Stationary Points: Geometries of the reactants, the electrophile, the intermediate σ-complex (also known as the Wheland intermediate or benzenium ion), and the products are optimized. acs.orgnih.gov

Transition State Search: The transition state (TS) structures connecting the reactants to the intermediate and the intermediate to the products are located. acs.org For SEAr, the formation of the σ-complex is typically the rate-determining step.

Energy Calculation: The relative energies (e.g., Gibbs free energy) of all species along the reaction coordinate are calculated to determine the activation barriers (ΔG‡). acs.org

For this compound, the bulky alkyl group provides a moderate electron-donating effect through hyperconjugation, stabilizing the positive charge in the σ-complex. This effect is most pronounced when the electrophile attacks at the ortho or para positions. However, the steric hindrance from the long undecyl chain, particularly at the ortho position, can influence the product ratio. DFT calculations can quantify these competing electronic and steric effects by comparing the activation energies for attack at the ortho, meta, and para positions. The results invariably show that the activation barriers for ortho and para attack are significantly lower than for meta attack, confirming the directing effect of the substituent. rsc.org

Table 2: Representative DFT-Calculated Activation Energies (ΔG‡) for the Nitration of this compound. Values are hypothetical, based on typical results for alkylbenzenes.
Position of AttackRelative Activation Energy (kcal/mol)Predicted Major/Minor ProductControlling Factor
ortho19.5MajorElectronic stabilization, moderate steric hindrance.
meta25.1MinorLack of electronic stabilization of the intermediate.
para18.8MajorStrong electronic stabilization and minimal steric hindrance.

Mechanistic Insights into Ethenyl Group Reactions and Polymerization Initiation

The ethenyl (vinyl) group of this compound is a site of high reactivity, susceptible to addition reactions and, most importantly, polymerization. Computational methods provide a molecular-level understanding of the mechanisms governing these transformations, particularly the critical step of polymerization initiation. smu.edu

Computational analysis typically involves:

Modeling the Reactants: The geometries and electronic structures of the this compound monomer and the radical initiator are optimized.

Transition State Calculation: The TS for the C-R bond formation is located. The geometry of the TS reveals the extent of bond breaking and forming at this critical point.

Energetic Analysis: The activation energy for the radical addition is calculated. This value can be compared for different initiators or for addition to different sites of the vinyl group (α vs. β carbon) to predict regioselectivity.

Studies on similar vinyl compounds show that the addition of a radical to the β-carbon of the vinyl group is strongly favored, leading to a more stable secondary radical on the α-carbon, which is benzylic and thus resonance-stabilized. rsc.org This regioselectivity is fundamental to the propagation of the polymer chain.

Table 3: Hypothetical DFT-Calculated Energetics for the Initiation of Radical Polymerization of this compound with a Benzoyl Peroxide-derived Radical (PhCOO•).
Reaction StepDescriptionActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG) (kcal/mol)
β-AdditionInitiator radical attacks the terminal (β) carbon of the ethenyl group.7.8-15.2
α-AdditionInitiator radical attacks the internal (α) carbon of the ethenyl group.11.5-9.7

Integration of Chemometrics and Machine Learning in Structure-Reactivity Relationship Studies of this compound

Chemometrics and machine learning (ML) are transforming the study of chemical reactivity by enabling the development of predictive models based on molecular structure. chimia.chresearchgate.net For a molecule like this compound and its potential derivatives, these data-driven approaches can establish quantitative structure-reactivity relationships (QSRR), allowing for rapid prediction of reaction outcomes without the need for expensive and time-consuming experiments or high-level computations for every new compound. acs.org

The general workflow for a QSRR study involves several key steps:

Data Set Curation: A dataset of molecules with known reactivity data (e.g., reaction rates, equilibrium constants, or computationally derived activation energies) is compiled. This would include this compound and structurally similar compounds.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges, orbital energies), steric properties (e.g., molecular volume), and topological indices. chimia.ch

Model Building and Training: An ML algorithm—such as multiple linear regression (MLR), random forest (RF), or a neural network—is used to build a mathematical model that correlates the descriptors (input) with the target reactivity data (output). arxiv.orgresearchgate.net

Validation and Prediction: The model is rigorously validated using statistical methods (e.g., cross-validation) to ensure its predictive power and robustness. Once validated, the model can be used to predict the reactivity of new, untested molecules.

For this compound, a QSRR model could predict its polymerization tendency or its susceptibility to electrophilic attack based on descriptors like the Hammett parameter of the substituent, the calculated LUMO energy, and steric parameters describing the bulk of the alkyl chain. chimia.ch

Advanced Spectroscopic Characterization Methodologies for 2 Ethenylundecyl Benzene and Its Derivatives

Infrared (IR) Spectroscopy for Structural Elucidation of (2-Ethenylundecyl)benzene

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by different molecular vibrations. For this compound, the IR spectrum is expected to display a combination of characteristic absorption bands corresponding to its aromatic, ethenyl, and aliphatic components.

Analysis of Aromatic C-H Stretching Vibrations and Overtones (>3000 cm⁻¹)

The presence of the benzene (B151609) ring in this compound is readily identified by specific vibrations in the IR spectrum. Aromatic C-H stretching vibrations are characteristically found in the region of 3100-3000 cm⁻¹. orgchemboulder.comspcmc.ac.in These absorptions appear at a slightly higher frequency than the C-H stretching vibrations of alkanes, providing a clear diagnostic marker for unsaturation associated with an aromatic ring. orgchemboulder.comlibretexts.org The presence of these bands confirms the existence of hydrogen atoms directly attached to the benzene ring. wisdomlib.org

In addition to the fundamental C-H stretching, a series of weak absorption bands known as overtones and combination bands appear in the 2000-1650 cm⁻¹ region. spcmc.ac.inlibretexts.org While these bands are weak, their pattern is highly characteristic of the substitution pattern on the benzene ring and can be used for confirmation of the molecular structure. orgchemboulder.comspcmc.ac.inspectroscopyonline.com

Interpretation of Benzene Ring Modes and Characteristic "Benzene Fingers" for Substitution Patterns

The carbon-carbon bonds within the benzene ring also give rise to characteristic stretching vibrations, typically appearing as a series of sharp bands in two regions: 1620-1585 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.comspcmc.ac.inpressbooks.pub These are often referred to as ring modes or skeletal vibrations.

The substitution pattern on the benzene ring can be further investigated by analyzing the "benzene fingers," which are the weak overtone and combination bands found between 2000 and 1650 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The number and relative intensity of these peaks form a distinct pattern. spectroscopyonline.com For this compound, which is a monosubstituted benzene, the expected pattern typically consists of four well-separated peaks. spectroscopyonline.com

Furthermore, strong absorptions resulting from out-of-plane (oop) C-H bending vibrations are observed in the 900-675 cm⁻¹ region. orgchemboulder.comlibretexts.org The precise position of these bands is also indicative of the substitution pattern. For a monosubstituted benzene, two strong bands are expected: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹. wikipedia.org

Identification and Analysis of Ethenyl Group Vibrations

The ethenyl (vinyl) group (–CH=CH₂) of this compound has several characteristic IR absorptions. The C=C double bond stretching vibration typically appears in the 1680-1620 cm⁻¹ range for non-conjugated alkenes. uomustansiriyah.edu.iqlibretexts.org In cases where the double bond is conjugated with an aromatic ring, this peak may shift to a slightly lower frequency, around 1625 cm⁻¹. uomustansiriyah.edu.iq

The stretching vibrations of the C-H bonds on the double-bonded carbons (=C-H) occur in the 3100-3000 cm⁻¹ range, often overlapping with the aromatic C-H stretches. libretexts.orglibretexts.org The out-of-plane C-H bending vibrations of the vinyl group are particularly diagnostic. For a monosubstituted alkene (R-CH=CH₂), two strong bands are typically observed: one in the 995-985 cm⁻¹ range and another in the 915-905 cm⁻¹ range. ncku.edu.tw

Characterization of Aliphatic C-H Stretching and Bending Modes of the Undecyl Chain

The long undecyl chain of this compound contributes several distinct absorptions corresponding to aliphatic C-H bonds. The stretching vibrations of these sp³-hybridized C-H bonds are found just below 3000 cm⁻¹, typically in the 3000-2840 cm⁻¹ region. spcmc.ac.inuomustansiriyah.edu.iq These bands are usually strong and can be further resolved into:

Asymmetric stretching of CH₃ and CH₂ groups: ~2960 cm⁻¹ and ~2925 cm⁻¹, respectively. wikipedia.orgquora.com

Symmetric stretching of CH₃ and CH₂ groups: ~2870 cm⁻¹ and ~2850 cm⁻¹, respectively. spcmc.ac.inquora.com

Bending vibrations for the aliphatic chain are also observed. C-H bending for methylene (B1212753) (CH₂) groups, known as scissoring, appears around 1470-1450 cm⁻¹. libretexts.org Methyl (CH₃) group bending vibrations occur in the 1450 cm⁻¹ and 1375 cm⁻¹ regions. libretexts.org In a long-chain alkane, a characteristic rocking vibration for a sequence of methylene groups can sometimes be seen around 725-720 cm⁻¹. libretexts.org

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchBenzene Ring3100-3000Medium-Weak
Alkenyl =C-H StretchEthenyl Group3100-3000Medium
Aliphatic C-H StretchUndecyl Chain (CH, CH₂, CH₃)3000-2840Strong
Overtone/Combination Bands ("Benzene Fingers")Benzene Ring2000-1650Weak
C=C StretchEthenyl Group~1645Medium
Aromatic C=C Ring StretchBenzene Ring1600-1585 & 1500-1400Medium-Weak
Aliphatic C-H Bend (Scissoring)Undecyl Chain (CH₂)~1470Medium
Aliphatic C-H Bend (Umbrella)Undecyl Chain (CH₃)~1375Medium
Alkenyl =C-H Out-of-Plane BendEthenyl Group995-985 & 915-905Strong
Aromatic C-H Out-of-Plane BendBenzene Ring (Monosubstituted)770-730 & 710-690Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Proton (¹H) NMR, in particular, reveals the different chemical environments of protons, their relative numbers, and their proximity to other protons.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis for Proximity and Connectivity

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic, ethenyl, and aliphatic protons, each with characteristic chemical shifts (δ) and splitting patterns (multiplicity).

Aromatic Protons: The five protons on the monosubstituted benzene ring are not chemically equivalent and would typically appear as a complex multiplet in the range of δ 7.1-7.4 ppm. wisc.eduyoutube.com The signals are shifted downfield due to the deshielding effect of the aromatic ring current. libretexts.org

Ethenyl (Vinyl) Protons: The three vinyl protons are chemically distinct and create a complex splitting pattern. They are typically found in the δ 5.0-6.5 ppm region. The proton on the carbon adjacent to the undecyl chain (Hgem) and the two terminal protons (Hcis and Htrans) would exhibit characteristic couplings:

The geminal coupling (Jgem) between the two terminal protons is typically small (0-3 Hz).

The vicinal cis coupling (Jcis) is in the range of 5-10 Hz. usp.br

The vicinal trans coupling (Jtrans) is significantly larger, typically 11-18 Hz. usp.br This system often presents as a doublet of doublets of doublets (ddd) or a similar complex multiplet for the proton attached to the alkyl chain, and as two distinct doublets of doublets for the terminal protons.

Aliphatic Protons:

Benzylic and Allylic Methine Proton (-CH-): The single proton on the carbon atom attached to both the benzene ring and the ethenyl group is in a doubly deshielded environment (benzylic and allylic). Its signal would be expected to appear downfield from other aliphatic protons, likely in the δ 2.5-3.0 ppm range, and would be split by its neighboring protons on the vinyl group and the undecyl chain.

Methylene Protons (-CH₂-): The methylene groups of the long undecyl chain would produce a large, overlapping signal, often referred to as the "methylene envelope," in the δ 1.2-1.6 ppm region. wisc.edu

Terminal Methyl Protons (-CH₃): The three protons of the terminal methyl group are the most shielded and would appear as a triplet around δ 0.9 ppm, due to coupling with the adjacent methylene group.

Proton TypeApproximate Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constants (J, Hz)
Aromatic (Ar-H)7.1 - 7.4Multiplet (m)N/A (complex coupling)
Ethenyl (-CH=CH₂)5.5 - 6.5Doublet of doublets of doublets (ddd)Jtrans ≈ 11-18, Jcis ≈ 5-10
Ethenyl (=CH₂)5.0 - 5.3Doublet of doublets (dd)Jtrans ≈ 11-18, Jcis ≈ 5-10, Jgem ≈ 0-3
Benzylic/Allylic Methine (Ar-CH-Alkyl)2.5 - 3.0Multiplet (m)~7
Aliphatic Methylene (-CH₂-)1.2 - 1.6Multiplet (m) / Broad singlet~7
Terminal Methyl (-CH₃)~0.9Triplet (t)~7

Carbon-13 NMR (¹³C NMR) Chemical Shift and Structural Assignment of Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) being highly dependent on its electronic environment.

The structure of this compound contains three distinct types of carbon atoms: aromatic, olefinic (vinyl), and aliphatic. The aromatic carbons of the benzene ring typically resonate in the downfield region of the spectrum, generally between 125 and 150 ppm. researchgate.netdocbrown.info The carbon atom directly attached to the alkyl chain (ipso-carbon) will appear at the lower field end of this range due to the substitution effect, while the other aromatic carbons (ortho, meta, and para) will have characteristic shifts around 128 ppm. docbrown.inforesearchgate.net

The two carbons of the ethenyl (vinyl) group will exhibit signals in the olefinic region. The terminal CH₂ carbon (=CH₂) is expected to appear around 114 ppm, while the substituted CH carbon (-CH=) will resonate further downfield, typically around 140 ppm, due to being more substituted.

The eleven carbons of the undecyl chain will produce signals in the aliphatic region, which is the most upfield portion of the spectrum (approximately 10-40 ppm). The benzylic carbon (the carbon on the chain directly bonded to the benzene ring) is deshielded by the aromatic ring and is expected to have a chemical shift in the range of 35-45 ppm. The remaining methylene (-CH₂-) carbons of the long alkyl chain will produce a cluster of signals between 22 and 32 ppm, while the terminal methyl (-CH₃) carbon will be the most shielded, appearing at approximately 14 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom(s) Type Predicted Chemical Shift (δ, ppm)
C1' (ipso) Aromatic 145-148
C2', C6' (ortho) Aromatic 128-130
C3', C5' (meta) Aromatic 128-130
C4' (para) Aromatic 125-127
C2 (-CH=) Olefinic 139-142
C1 (=CH₂) Olefinic 113-116
C1'' (Benzylic) Aliphatic 35-45
C3''-C10'' Aliphatic (-CH₂-) 22-32

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment and Conformational Studies

While ¹³C NMR provides information about the types of carbon atoms present, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing connectivity between atoms. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons of the vinyl group, as well as sequential correlations along the entire undecyl chain. For instance, the benzylic proton would show a cross-peak with its neighboring proton on the chain, which in turn would correlate with its neighbor, allowing for the mapping of the entire alkyl backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C experiment identifies which proton is directly attached to which carbon atom. columbia.edu It produces a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded C-H pair. This technique is invaluable for unambiguously assigning the chemical shifts of both the proton and carbon spectra. sdsu.educolumbia.edu For example, the proton signal at ~7.2 ppm would correlate with the aromatic carbon signals around 128 ppm, confirming their assignment. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups by the phase of their cross-peaks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This ¹H-¹³C experiment reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com HMBC is crucial for connecting the different fragments of the molecule that are not directly bonded. Key HMBC correlations for this compound would include:

Correlations between the benzylic protons and the ipso- and ortho- carbons of the benzene ring, confirming the attachment point of the alkyl chain.

Correlations between the vinyl protons and the adjacent carbons on the undecyl chain, pinpointing the location of the double bond.

Correlations between protons on the alkyl chain and carbons two or three bonds away, which helps to confirm the sequence of the methylene groups.

Together, these 2D NMR techniques provide a detailed and unambiguous map of the molecular structure, allowing for the complete assignment of all proton and carbon signals and confirming the constitution of this compound. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular and Structural Information

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features of a compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of the molecule. The molecular formula of this compound is C₁₉H₃₀. Using the precise masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da), the monoisotopic mass of the molecular ion [M]⁺• can be calculated. An HRMS measurement that matches this calculated exact mass provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Analysis of Fragmentation Patterns for Structural Elucidation

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting pattern of fragments provides a "fingerprint" that is invaluable for structural elucidation. For this compound, several key fragmentation pathways are expected:

Benzylic Cleavage : The most characteristic fragmentation for alkylbenzenes is the cleavage of the C-C bond adjacent to the benzene ring (benzylic position). This results in the formation of a highly stable benzyl (B1604629) cation, which often rearranges to the even more stable tropylium (B1234903) ion ([C₇H₇]⁺). This fragment produces a very prominent peak at m/z 91 and is a strong indicator of a monosubstituted alkylbenzene structure. docbrown.info

McLafferty Rearrangement : If the alkyl chain is long enough, a McLafferty rearrangement can occur, leading to the formation of a different characteristic fragment.

Alkyl Chain Fragmentation : Simple cleavage at various points along the long undecyl chain will produce a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups).

The analysis of these patterns allows for the confirmation of the presence of the benzene ring, the long alkyl chain, and the location of the vinyl group. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Fragmentation Pathway
258 [C₁₉H₃₀]⁺• Molecular Ion (M⁺•)
117 [C₉H₁₃]⁺ Cleavage of the undecyl chain
91 [C₇H₇]⁺ Benzylic cleavage (Tropylium ion)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com A sample mixture is first injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. shimadzu.com As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

For this compound, GC-MS serves two primary purposes:

Purity Assessment : A pure sample of this compound will produce a single, sharp peak in the gas chromatogram at a specific retention time. The presence of multiple peaks would indicate impurities. pdx.edu

Mixture Analysis : In a complex mixture, GC-MS can identify the presence of this compound. The compound is identified by matching both its retention time and its unique mass spectrum (with its characteristic molecular ion and fragmentation pattern) to a known reference standard. nih.govchromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of energy promotes electrons from a ground state to a higher energy excited state. slideshare.net

The primary chromophore in this compound is the benzene ring. An isolated benzene ring exhibits characteristic absorption bands due to π → π* electronic transitions. youtube.com These include:

An intense absorption band, known as the E₂-band, typically appearing around 204 nm.

A weaker, fine-structured band, known as the B-band, which appears at longer wavelengths, typically around 255 nm. nist.govscispace.com

The attachment of the alkyl group to the benzene ring (alkyl substitution) typically causes a small red shift (a shift to longer wavelengths) and a slight increase in the intensity of these absorption bands. Since the ethenyl group in this compound is not directly conjugated with the aromatic ring, it is not expected to significantly alter the characteristic UV-Vis spectrum of an alkyl-substituted benzene.

Table 3: Expected UV-Vis Absorption Data for this compound

Approximate λmax Band Electronic Transition
~205-210 nm E₂-band π → π*

Analysis of Electronic Transitions of the Benzene Chromophore

The benzene ring in this compound is the principal chromophore, exhibiting characteristic π → π* transitions. In unsubstituted benzene, these transitions give rise to three distinct absorption bands. researchgate.net The most intense band, the E1 band, appears in the vacuum ultraviolet region around 184 nm. The E2 band, of moderate intensity, is observed near 204 nm. The B-band, which is of low intensity and often displays fine vibrational structure, is found at approximately 255 nm. researchgate.net These transitions are formally forbidden by symmetry rules in the highly symmetrical benzene molecule but become partially allowed through vibrational coupling.

The substitution of an alkyl group, such as the undecyl group in this compound, on the benzene ring causes a slight perturbation of the π-electron system. This alkyl substitution typically leads to a small bathochromic (red) shift of the B-band. This shift is attributed to hyperconjugation, an interaction between the σ-electrons of the alkyl C-H bonds and the π-system of the aromatic ring. While the long undecyl chain is electronically a simple alkyl group, its presence is expected to minimally alter the absorption maxima of the benzene chromophore compared to a smaller alkyl group like ethyl or propyl.

To illustrate the baseline electronic transitions of the core aromatic system, the table below presents the characteristic UV absorption bands of benzene, which serves as the fundamental chromophore in this compound.

BandTransitionTypical λmax (nm) for BenzeneTypical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
E1π → π~184> 60,000
E2π → π~204~8,000
Bπ → π*~255~215

Data sourced from literature on benzene spectroscopy. researchgate.net

Investigation of Conjugation Effects from the Ethenyl Group on the Aromatic System

The most significant feature in the UV-Vis spectrum of this compound, when compared to a simple alkylbenzene, is the presence of the ethenyl (vinyl) group conjugated with the benzene ring. This extended conjugation between the double bond of the ethenyl group and the aromatic π-system has a profound effect on the electronic transitions.

This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to Planck's relation, a lower energy transition corresponds to the absorption of light at a longer wavelength. Consequently, the presence of the ethenyl group results in a significant bathochromic shift of the primary absorption bands.

Furthermore, the conjugation leads to a substantial increase in the intensity of the absorption, an effect known as a hyperchromic shift. This is because the extended π-system provides a larger area for the interaction with electromagnetic radiation, increasing the probability of the electronic transition.

The parent compound for this conjugated system is styrene (B11656) (vinylbenzene). The UV-Vis spectrum of styrene shows a strong absorption maximum around 245-250 nm, which is a bathochromically shifted and intensified version of the benzene E2 band. Weaker absorptions, analogous to the B-band of benzene, are also observed at longer wavelengths, typically around 282 nm and 291 nm.

The long undecyl chain at the 2-position of the ethenyl group in this compound is not expected to significantly alter the electronic effects of the conjugated styrenyl system. Therefore, the spectroscopic data for styrene provides a strong basis for predicting the electronic transitions in this compound.

The following table details the characteristic UV absorption data for styrene, which serves as a model chromophore for this compound.

CompoundTransitionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Styreneπ → π* (Conjugated System)~248~15,000
Styreneπ → π* (Benzenoid)~282~750
Styreneπ → π* (Benzenoid)~291~450

Data represents typical values for styrene in a non-polar solvent.

Q & A

Q. How should researchers design longitudinal studies to evaluate the compound’s stability in polymer matrices?

  • Methodological Answer : Use accelerated aging tests (e.g., 70°C/75% RH for 6 months) and monitor degradation via FTIR and GPC. Apply time-series analysis to predict shelf-life. Include negative controls (e.g., unstressed samples) and report failure modes (e.g., chain scission) .

Data Presentation & Ethical Practices

Q. What are best practices for presenting raw data in publications?

  • Methodological Answer : Use appendices for large datasets (e.g., NMR peak lists). In the main text, highlight processed data critical to conclusions (e.g., kinetic rate constants). Follow IUPAC guidelines for significant figures and SI units . Disclose all data manipulation steps (e.g., baseline correction) .

Q. How can researchers avoid bias when interpreting conflicting bioactivity results?

  • Methodological Answer : Implement double-blind analysis for assays (e.g., cell viability tests). Use third-party software (e.g., GraphPad Prism) for unbiased curve fitting. Discuss limitations in the discussion section (e.g., cell line variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.